Increased Lipophilicity vs. Unsubstituted Azetidine-3-carboxylate
The 2,2-dimethyl substitution increases the predicted octanol-water partition coefficient (logP) relative to the unsubstituted methyl azetidine-3-carboxylate analog. The free base of the target compound has a reported logP of approximately 0.76 (ChemScene) to 0.39 (Fluorochem) depending on the computational method , while methyl azetidine-3-carboxylate hydrochloride has a predicted logP of –0.55 (ChemBase) [1]. The ~1.0–1.3 log unit increase corresponds to approximately a 10–20× increase in lipophilicity, which is significant for membrane permeability and distribution volume in pharmacological contexts.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 0.39–0.76 (free base; Fluorochem/ChemScene computational predictions) |
| Comparator Or Baseline | Methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9): predicted logP = –0.55 (ChemBase) |
| Quantified Difference | ΔlogP ≈ 0.94–1.31 log units; ~9–20× higher lipophilicity |
| Conditions | Computational predictions using standard algorithms; measured values may differ |
Why This Matters
Higher logP can translate to improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays; for procurement decisions, compounds with markedly different logP values cannot be assumed to behave equivalently in biological systems.
- [1] ChemBase. Methyl azetidine-3-carboxylate hydrochloride: predicted logP = –0.551, logD (pH 7.4) = –2.15. View Source
